3-Methoxypyridine

Advanced Oxidation Processes Environmental Chemistry Reaction Kinetics

3-Methoxypyridine (CAS 7295-76-3), also referred to as β-Methoxypyridine, is a mono-substituted pyridine derivative with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol. It is a liquid at room temperature, possessing a density of 1.083 g/mL at 25 °C and a refractive index of n20/D 1.518.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 7295-76-3
Cat. No. B1294695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridine
CAS7295-76-3
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCOC1=CN=CC=C1
InChIInChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3
InChIKeyUMJSCPRVCHMLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridine (CAS 7295-76-3): Core Physicochemical Properties and Industrial Role


3-Methoxypyridine (CAS 7295-76-3), also referred to as β-Methoxypyridine, is a mono-substituted pyridine derivative with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol [1]. It is a liquid at room temperature, possessing a density of 1.083 g/mL at 25 °C and a refractive index of n20/D 1.518 . The compound exhibits a pKa of 4.78 at 25 °C and a calculated LogP value of approximately 1.09 [2]. As a foundational heterocyclic building block, 3-methoxypyridine is employed extensively in the synthesis of pharmaceutical intermediates, including cisapride, and serves as a precursor for various agrochemicals and functional materials .

3-Methoxypyridine vs. Isomeric Methoxypyridines: Why Substitution is Chemically Unjustifiable


Direct substitution of 3-methoxypyridine with its positional isomers (2- or 4-methoxypyridine) or other 3-substituted pyridines is not feasible without altering reaction outcomes. The specific placement of the methoxy group at the meta-position (C3) dictates a unique electronic distribution and steric environment on the pyridine ring, which in turn governs its reactivity profile in key transformations such as ortho-lithiation, oxidation kinetics, and its behavior as a ligand or building block . Replacing it with a positional isomer would yield a different regioisomeric product, while substitution with a 3-halopyridine would introduce a different leaving group with distinct reactivity [1]. Therefore, the selection of 3-methoxypyridine is mandated by its specific, quantifiable chemical behavior, which is not interchangeable with its analogs .

3-Methoxypyridine: Quantifiable Differentiation in Key Reaction and Property Dimensions


Quantified Reactivity with Sulfate Radicals: A Comparative Kinetic Analysis

The reactivity of 3-methoxypyridine with sulfate radicals (SO₄•⁻) is quantitatively distinct from other 3-substituted pyridines, demonstrating a specific second-order rate constant of 3.3 × 10⁹ M⁻¹ s⁻¹ at pH 2.5 [1]. This is significantly higher than that of 3-cyanopyridine (4.8 × 10⁸ M⁻¹ s⁻¹) and 3-chloropyridine (6.5 × 10⁸ M⁻¹ s⁻¹), establishing its superior susceptibility to sulfate radical-mediated oxidation [1]. The observed rate constant difference is directly attributed to the electron-donating nature of the methoxy group, as confirmed by a Hammett correlation analysis [1]. This difference is critical for predicting the compound's fate in advanced oxidation processes or when used as a radical probe [1].

Advanced Oxidation Processes Environmental Chemistry Reaction Kinetics

Regioselective Ortho-Lithiation: A Structural Comparison of Methoxypyridine Isomers

The ortho-lithiation of 3-methoxypyridine using mesityllithium occurs regioselectively at the C2 position, adjacent to the nitrogen atom, to afford 2-lithio-3-methoxypyridine . This contrasts with 4-methoxypyridine, which undergoes lithiation at the C3 position (meta to the nitrogen) under similar conditions . While the reference does not provide comparative yields for these specific transformations, the distinct regiochemical outcomes are well-established and demonstrate that the position of the methoxy group is the primary determinant of the site of deprotonation, a direct consequence of the differing electronic and chelation environments in the three isomers .

Organometallic Chemistry Directed Ortho-Metalation Heterocyclic Synthesis

Physicochemical Property Differentiation: pKa and LogP vs. Unsubstituted Pyridine

3-Methoxypyridine exhibits a pKa of 4.78 at 25 °C [1] and a calculated LogP of 1.09 [2]. Compared to unsubstituted pyridine (pKa 5.23, LogP 0.65), the presence of the 3-methoxy group decreases basicity by 0.45 pKa units and increases lipophilicity by 0.44 LogP units [3]. This shift in the ionization-lipophilicity profile is consistent with the electron-donating resonance effect of the methoxy group, which delocalizes the nitrogen lone pair into the aromatic ring, reducing its availability for protonation while simultaneously increasing the overall hydrophobicity of the molecule [4].

Medicinal Chemistry Property Prediction Solubility

3-Methoxypyridine: Optimal Application Scenarios Based on Quantifiable Differentiation


Advanced Oxidation Process Modeling and Optimization

Researchers developing or optimizing advanced oxidation processes (AOPs) for water treatment or chemical synthesis should select 3-methoxypyridine as a model substrate. Its established second-order rate constant with sulfate radicals (3.3 × 10⁹ M⁻¹ s⁻¹) provides a quantitative benchmark for evaluating oxidant efficacy, especially when contrasted with less reactive analogs like 3-cyanopyridine (4.8 × 10⁸ M⁻¹ s⁻¹) [1]. This kinetic data, derived from flash photolysis studies [1], allows for precise kinetic modeling and the design of targeted degradation strategies for electron-rich heterocyclic contaminants.

Synthesis of 2,3-Disubstituted Pyridine Derivatives

For synthetic chemists requiring a 2,3-disubstituted pyridine core, 3-methoxypyridine is the mandatory starting material. Its established ability to undergo regioselective ortho-lithiation at the C2 position [1] provides a direct and predictable route for introducing electrophiles at this specific site, a capability not shared by its 2- or 4-methoxy isomers which undergo deprotonation at different positions [1]. This avoids multi-step synthetic sequences that would otherwise be necessary to achieve the same substitution pattern.

Medicinal Chemistry Building Block for Modulating Basicity and Lipophilicity

In lead optimization programs, where fine-tuning a molecule's pKa and LogP is critical for achieving desirable ADME properties, 3-methoxypyridine offers a predictable and quantifiable advantage over unsubstituted pyridine. The documented shift of -0.45 pKa units and +0.44 LogP units [1] provides medicinal chemists with a clear rationale for incorporating this motif to reduce basicity and increase lipophilicity. This can be a decisive factor in improving membrane permeability, reducing hERG liability, or altering tissue distribution, making it a valuable tool in the medicinal chemist's toolkit .

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